molecular formula C11H20N2O B2984333 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one CAS No. 1423941-23-4

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one

Cat. No.: B2984333
CAS No.: 1423941-23-4
M. Wt: 196.294
InChI Key: PEEIBWAJAKHQBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .

Scientific Research Applications

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-{1,9-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethanone
  • 1-{1-azaspiro[5.5]undec-10-en-1-yl}ethanone
  • 1-{1,4-diazepan-1-yl}ethanone

Uniqueness

1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,4-diazaspiro[5.5]undecan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)13-8-7-12-9-11(13)5-3-2-4-6-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEIBWAJAKHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC12CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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